3-Cyano-4-isobutoxy-phenylhydrazine 3-Cyano-4-isobutoxy-phenylhydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14003135
InChI: InChI=1S/C11H15N3O/c1-8(2)7-15-11-4-3-10(14-13)5-9(11)6-12/h3-5,8,14H,7,13H2,1-2H3
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

3-Cyano-4-isobutoxy-phenylhydrazine

CAS No.:

Cat. No.: VC14003135

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-4-isobutoxy-phenylhydrazine -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 5-hydrazinyl-2-(2-methylpropoxy)benzonitrile
Standard InChI InChI=1S/C11H15N3O/c1-8(2)7-15-11-4-3-10(14-13)5-9(11)6-12/h3-5,8,14H,7,13H2,1-2H3
Standard InChI Key LFICGCZLABFSDZ-UHFFFAOYSA-N
Canonical SMILES CC(C)COC1=C(C=C(C=C1)NN)C#N

Introduction

Structural Identification and Basic Properties

3-Cyano-4-isobutoxy-phenylhydrazine (IUPAC: 5-hydrazinyl-2-(2-methylpropoxy)benzonitrile) is a phenylhydrazine derivative with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . Its structural features include:

  • A benzonitrile core substituted with an isobutoxy group at the 4-position.

  • A hydrazine (-NH-NH₂) moiety at the 3-position.

Table 1: Key identifiers

PropertyValueSource
CAS NumberVCID: VC14003135
PubChem CID15406548
SMILESCC(C)COC1=C(C=C(C=C1)NN)C#N
InChI KeyLFICGCZLABFSDZ-UHFFFAOYSA-N
Melting PointNot explicitly reported (decomposes)

Synthesis Methods

Primary Synthetic Routes

The compound is synthesized via multi-step reactions involving:

  • Iodination of 4-hydroxybenzonitrile:

    • Reacting 4-hydroxybenzonitrile with iodine and potassium iodide in aqueous ammonia yields 3-iodo-4-hydroxybenzonitrile .

  • Alkylation with Isobutyl Bromide:

    • Substitution of the hydroxyl group with isobutoxy using bromoisobutane in DMF with potassium carbonate .

  • Hydrazine Formation:

    • Reduction of the nitro group to hydrazine using stannous chloride and hydrochloric acid .

Alternative Route:

  • Condensation of 3-cyano-4-isobutoxyaniline with ethyl acetoacetate under reflux conditions .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
IodinationKI, I₂, NH₃, H₂O, 6–10 h, RT75–85%
AlkylationK₂CO₃, DMF, 50–80°C, 4–8 h90–92%
Hydrazine FormationSnCl₂·2H₂O, HCl, 0–5°C70–75%

Applications in Pharmaceutical Chemistry

Key Intermediate for Febuxostat

3-Cyano-4-isobutoxy-phenylhydrazine is a critical precursor in synthesizing Febuxostat, a xanthine oxidase inhibitor for treating hyperuricemia . The pathway involves:

  • Cyclocondensation with thioacetamide to form 3-cyano-4-isobutoxyphenyl thioformamide.

  • Reaction with ethyl 2-chloroacetoacetate to yield ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate .

Table 3: Febuxostat Synthesis Metrics

ParameterValueSource
Purity of Final Product≥99.9% (HPLC)
Industrial ScalabilityHigh (low-cost reagents)

Antimicrobial and Anticancer Agents

  • Pyrazole derivatives synthesized from this compound exhibit MIC values of 2–25 μM against Mycobacterium tuberculosis .

  • Modifications at the pyrimidinone C6 position enhance cytotoxicity selectivity (SI >50 μM in CHO cells) .

Physicochemical and Stability Data

Solubility and Stability

  • Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .

  • Stability: Degrades under strong acidic/basic conditions; stable at RT if stored anhydrous .

Table 4: Analytical Characterization

MethodObservationsSource
HPLCRetention time: 6.2 min (C18)
¹H NMR (400 MHz, CDCl₃)δ 1.05 (d, 6H), δ 4.35 (m, 2H)
IR (KBr)2220 cm⁻¹ (C≡N stretch)

Future Research Directions

  • Process Optimization: Developing solvent-free alkylation to reduce environmental impact .

  • Therapeutic Expansion: Exploring antiparasitic and antiviral activities of derivatives .

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